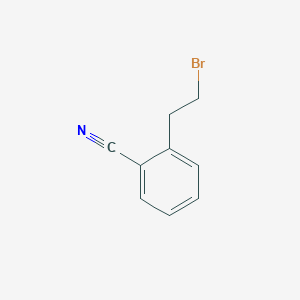

2-(2-Bromoethyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromoethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZRKPDDKSEWCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCBr)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-Z Guide to the Multi-Step Synthesis of 2-(2-Bromoethyl)benzonitrile from 2-Phenylethanol

This technical guide provides a comprehensive, in-depth overview of a robust, multi-step synthetic pathway for converting 2-phenylethanol into 2-(2-bromoethyl)benzonitrile. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It emphasizes not only the procedural steps but also the underlying chemical principles, strategic decisions, and mechanistic insights that ensure a successful and reproducible synthesis.

Introduction

This compound is a valuable bifunctional molecule, featuring both a reactive bromoethyl side chain and a nitrile group in an ortho relationship on a benzene ring. This substitution pattern makes it a useful intermediate in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs). The synthesis from the readily available starting material, 2-phenylethanol, requires a strategic, multi-step approach, as direct conversion is not feasible.

This guide outlines a validated four-step pathway:

-

Bromination: Conversion of the primary alcohol, 2-phenylethanol, to (2-bromoethyl)benzene.

-

Nitration: Electrophilic aromatic substitution to introduce a nitro group, yielding a mixture of ortho and para isomers.

-

Reduction: Selective reduction of the ortho-nitro isomer to the corresponding aniline.

-

Diazotization & Cyanation (Sandmeyer Reaction): Conversion of the primary amine to the target benzonitrile.

Overall Synthetic Scheme

The complete transformation is visualized in the workflow below. Each step is designed to be high-yielding and utilizes common laboratory reagents and techniques.

Caption: High-level overview of the four-step synthesis from 2-phenylethanol.

Part 1: Strategic Considerations and Pathway Selection

The primary challenge in this synthesis is the introduction of a nitrile group specifically at the ortho position relative to the ethyl side chain. Direct cyanation of the aromatic ring is not practical. Therefore, a more classical and reliable approach via the Sandmeyer reaction was selected. This necessitates the formation of an aniline precursor.

The chosen pathway strategically places the functional group transformations in an order that maximizes yield and simplifies purification:

-

Bromination First: The hydroxyl group is converted to a bromide early on. This is a robust transformation with high yields. Alternative starting materials like styrene could be used, but 2-phenylethanol is often more accessible and easier to handle.[1]

-

Nitration and Isomer Management: The bromoethyl group is an ortho, para-director in electrophilic aromatic substitution.[2] Nitration will inevitably produce a mixture of 1-(2-bromoethyl)-2-nitrobenzene and 1-(2-bromoethyl)-4-nitrobenzene. The significant differences in the physical properties (polarity and melting/boiling points) of these isomers allow for their separation via fractional crystallization or column chromatography.[3]

-

Reduction and Final Conversion: The separated ortho isomer is then carried forward through a standard reduction and the well-established Sandmeyer reaction to yield the final product.[4][5]

Part 2: Detailed Synthesis Protocols & Experimental Data

Step 1: Synthesis of (2-Bromoethyl)benzene from 2-Phenylethanol

This step converts the primary alcohol into an alkyl bromide. Using phosphorus tribromide (PBr₃) offers a clean reaction with a simple workup, proceeding via an SN2 mechanism.[6] Alternatively, hydrobromic acid (HBr) can be used.[7][8]

Protocol (PBr₃ Method):

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-phenylethanol.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred alcohol. Caution: The reaction is exothermic.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Gently heat the mixture to reflux for 3-4 hours to ensure the reaction goes to completion.

-

Cool the mixture, then carefully pour it over crushed ice.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or dichloromethane.

-

Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and finally, brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to yield (2-bromoethyl)benzene as a colorless liquid.[9]

| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Volume/Mass |

| 2-Phenylethanol | 122.16 | 1.0 eq | (e.g., 24.4 g) |

| Phosphorus Tribromide (PBr₃) | 270.69 | 0.4 eq | (e.g., 29.2 g) |

Step 2: Nitration of (2-Bromoethyl)benzene and Isomer Separation

This is a classic electrophilic aromatic substitution. The reaction uses a mixture of concentrated nitric and sulfuric acids to generate the nitronium ion (NO₂⁺) electrophile.[10]

Protocol:

-

In a flask, cautiously add concentrated sulfuric acid to concentrated nitric acid while cooling in an ice-salt bath. This "nitrating mixture" should be prepared with care.

-

Slowly add (2-bromoethyl)benzene dropwise to the stirred nitrating mixture, ensuring the temperature does not exceed 10 °C.

-

After addition, let the reaction stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto a large volume of crushed ice and stir until the ice melts completely.

-

The product will separate as an oil. Extract the mixture with a suitable solvent like dichloromethane.

-

Wash the organic layer with water, sodium bicarbonate solution, and brine. Dry over anhydrous MgSO₄, filter, and remove the solvent.

-

Isomer Separation: The resulting oil is a mixture of ortho and para isomers. These can be separated by fractional crystallization from a solvent like ethanol, where the less soluble para isomer will crystallize out upon cooling, or more effectively by column chromatography on silica gel using a hexane/ethyl acetate gradient.[3][11][12]

| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Volume/Mass |

| (2-Bromoethyl)benzene | 185.06 | 1.0 eq | (e.g., 18.5 g) |

| Conc. Nitric Acid (70%) | 63.01 | 1.1 eq | (e.g., 7.6 mL) |

| Conc. Sulfuric Acid (98%) | 98.08 | 1.2 eq | (e.g., 6.5 mL) |

Step 3: Reduction of 1-(2-Bromoethyl)-2-nitrobenzene

The nitro group of the purified ortho isomer is reduced to a primary amine. A common and effective method is using a metal in acidic conditions, such as iron in hydrochloric acid or tin(II) chloride in hydrochloric acid.[13][14]

Protocol (Fe/HCl Method):

-

Set up a flask with a reflux condenser. Add 1-(2-bromoethyl)-2-nitrobenzene and ethanol.

-

Add iron powder and concentrated hydrochloric acid to the mixture.

-

Heat the mixture to reflux with vigorous stirring for 2-3 hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.

-

Neutralize the filtrate with a saturated sodium bicarbonate or sodium hydroxide solution until it is basic.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield 2-(2-bromoethyl)aniline. This product can often be used in the next step without further purification.

| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Volume/Mass |

| 1-(2-Bromoethyl)-2-nitrobenzene | 230.06 | 1.0 eq | (e.g., 23.0 g) |

| Iron Powder (Fe) | 55.85 | 3.0-4.0 eq | (e.g., 16.8 g) |

| Conc. Hydrochloric Acid (37%) | 36.46 | (catalytic) | (e.g., 2-3 mL) |

| Ethanol | 46.07 | (solvent) | (e.g., 100 mL) |

Step 4: Sandmeyer Reaction: Synthesis of this compound

This final step is a two-part process that converts the aniline into the target nitrile.[15][16][17] It begins with diazotization, followed by displacement with a cyanide nucleophile catalyzed by a copper(I) salt.[18][19]

Protocol:

-

Diazotization:

-

Dissolve 2-(2-bromoethyl)aniline in a mixture of water and concentrated hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature strictly below 5 °C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for excess nitrous acid.

-

-

Cyanation (Sandmeyer):

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) or potassium cyanide (KCN) in water. Extreme Caution: Cyanide salts are highly toxic. Handle with appropriate safety measures in a fume hood.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.

-

Allow the reaction to stir and warm to room temperature, then heat gently (e.g., 50-60 °C) for 1 hour to ensure completion.

-

-

Workup & Purification:

-

Cool the reaction mixture and extract the product with an organic solvent like diethyl ether or toluene.

-

Wash the organic layer with water and brine.

-

Dry the solution over anhydrous MgSO₄, filter, and remove the solvent.

-

Purify the crude product by column chromatography or vacuum distillation to obtain pure this compound.[20]

-

| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Volume/Mass |

| 2-(2-Bromoethyl)aniline | 200.08 | 1.0 eq | (e.g., 20.0 g) |

| Sodium Nitrite (NaNO₂) | 69.00 | 1.1 eq | (e.g., 7.6 g) |

| Conc. Hydrochloric Acid (37%) | 36.46 | ~3.0 eq | (e.g., 25 mL) |

| Copper(I) Cyanide (CuCN) | 89.56 | 1.2 eq | (e.g., 10.7 g) |

Part 3: Mechanistic Insights

The Sandmeyer reaction is the most mechanistically complex step in this synthesis. It proceeds through a radical-nucleophilic aromatic substitution (SRNAr) pathway.[16][21]

Caption: Mechanism of the copper(I)-catalyzed Sandmeyer Cyanation reaction.

Mechanism Explanation:

-

Single Electron Transfer (SET): The reaction is initiated by the transfer of a single electron from the copper(I) species to the diazonium salt.[21]

-

Radical Decomposition: This forms an unstable intermediate that rapidly decomposes, releasing a molecule of dinitrogen gas (N₂) and forming an aryl radical.

-

Radical Capture: The aryl radical then reacts with the copper(II) species, transferring the cyanide ligand to the aromatic ring to form the final product and regenerating the copper(I) catalyst.[15]

Conclusion

The synthesis of this compound from 2-phenylethanol is a classic yet highly effective demonstration of strategic organic synthesis. By carefully planning the sequence of reactions—bromination, nitration, reduction, and Sandmeyer cyanation—it is possible to construct this valuable intermediate with good overall yield. This guide provides the necessary procedural details and theoretical underpinning for researchers to successfully replicate and, where necessary, adapt this synthesis for their specific applications.

References

- 1. nbinno.com [nbinno.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chm.uri.edu [chm.uri.edu]

- 4. organicchemistryguide.com [organicchemistryguide.com]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brainly.com [brainly.com]

- 7. (2-Bromoethyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. bloomtechz.com [bloomtechz.com]

- 10. savitapall.com [savitapall.com]

- 11. benchchem.com [benchchem.com]

- 12. Sciencemadness Discussion Board - Separation of nitrotoluene isomers - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. m.youtube.com [m.youtube.com]

- 15. byjus.com [byjus.com]

- 16. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 17. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes [vedantu.com]

- 18. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 19. lscollege.ac.in [lscollege.ac.in]

- 20. This compound | C9H8BrN | CID 57227888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. royalsocietypublishing.org [royalsocietypublishing.org]

2-(2-Bromoethyl)benzonitrile CAS number and IUPAC name

An In-Depth Technical Guide to 2-(2-Bromoethyl)benzonitrile for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

This compound is a versatile bifunctional molecule of significant interest in synthetic organic chemistry and medicinal chemistry. Its structure, featuring both a reactive bromoethyl group and a cyano moiety on a benzene ring, makes it a valuable building block for the synthesis of a wide array of more complex molecules, including pharmaceutical intermediates and heterocyclic compounds. This guide provides a comprehensive overview of this compound, covering its fundamental properties, synthesis, reactivity, and applications, with a focus on practical insights for laboratory and development settings.

Core Properties: CAS Number and IUPAC Nomenclature

Correctly identifying a chemical compound is the cornerstone of safe and reproducible research. The Chemical Abstracts Service (CAS) number and the International Union of Pure and Applied Chemistry (IUPAC) name provide universally recognized identifiers.

| Property | Identifier |

| CAS Number | 17499-73-7 |

| IUPAC Name | This compound |

The IUPAC name, this compound, precisely describes the molecular structure: a benzonitrile core with a 2-bromoethyl substituent at the second position of the benzene ring. The CAS number is a unique numerical identifier assigned by the Chemical Abstracts Service, which is essential for database searches and regulatory compliance.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several routes, with the choice often dictated by the availability of starting materials, desired scale, and safety considerations. A common and reliable method involves the bromination of 2-(2-hydroxyethyl)benzonitrile.

Diagram: Synthesis of this compound

Caption: Synthesis of this compound via bromination.

Experimental Protocol: Bromination of 2-(2-hydroxyethyl)benzonitrile

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-hydroxyethyl)benzonitrile in a suitable anhydrous solvent such as dichloromethane (DCM) or diethyl ether.

-

Reagent Addition: Cool the solution in an ice bath to 0 °C. Slowly add phosphorus tribromide (PBr3) dropwise via the dropping funnel. The addition should be controlled to maintain the reaction temperature below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by carefully and slowly adding water or a saturated sodium bicarbonate solution. Extract the aqueous layer with the organic solvent used for the reaction.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

-

Anhydrous Solvent: PBr3 reacts violently with water.

-

Slow Addition at Low Temperature: The reaction is exothermic, and slow addition helps to control the temperature and prevent the formation of byproducts.

-

Aqueous Workup: Neutralizes any unreacted PBr3 and acidic byproducts.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. The bromoethyl group is an excellent electrophile, susceptible to nucleophilic substitution, while the cyano group can undergo various transformations, including hydrolysis, reduction, and cycloaddition reactions.

Diagram: Reactivity of this compound

Caption: Key reaction pathways of this compound.

This dual reactivity makes this compound a valuable precursor for the synthesis of various pharmaceutical scaffolds. For instance, its reaction with primary amines can lead to the formation of secondary amines, which are common motifs in drug molecules. Furthermore, intramolecular cyclization reactions can be employed to construct heterocyclic ring systems, such as dihydroisoquinolines, which are present in numerous biologically active compounds.

Spectroscopic Characterization

The identity and purity of this compound should be confirmed using standard spectroscopic techniques.

| Spectroscopic Data | Characteristic Features |

| ¹H NMR | Aromatic protons (multiplet, ~7.2-7.7 ppm), -CH₂-Br (triplet, ~3.6-3.8 ppm), -CH₂-Ar (triplet, ~3.1-3.3 ppm) |

| ¹³C NMR | Aromatic carbons (~110-140 ppm), Cyano carbon (~118 ppm), -CH₂-Br (~30-35 ppm), -CH₂-Ar (~35-40 ppm) |

| IR | C≡N stretch (~2220-2230 cm⁻¹), C-Br stretch (~600-700 cm⁻¹) |

| Mass Spec | Molecular ion peak corresponding to the molecular weight. |

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a key intermediate with broad applicability in organic synthesis and drug discovery. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in a research and development setting. The protocols and data presented in this guide serve as a valuable resource for scientists working with this versatile compound.

Spectral data for 2-(2-Bromoethyl)benzonitrile (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectral Analysis of 2-(2-Bromoethyl)benzonitrile

For researchers, scientists, and professionals in drug development, the precise characterization of chemical entities is paramount. This guide provides a detailed examination of the spectral properties of this compound, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. While experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and data from analogous structures to present a comprehensive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach not only offers a predictive framework for the identification of this compound but also serves as a practical guide to the methodologies employed in such characterizations.

Molecular Structure and Properties

This compound possesses the molecular formula C₉H₈BrN and a molecular weight of approximately 210.07 g/mol .[1] Its structure consists of a benzene ring substituted with a cyano group and a 2-bromoethyl group at the ortho position.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₈BrN | [1] |

| Molecular Weight | 210.07 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 111-116 °C at 2 Torr | [2] |

| Density | 1.43 g/cm³ (predicted) | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The electron-withdrawing nature of the cyano group and the electronegativity of the bromine atom will influence the chemical shifts of adjacent protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.7 | d | 1H | Ar-H |

| ~ 7.6 | t | 1H | Ar-H |

| ~ 7.4 | t | 1H | Ar-H |

| ~ 7.3 | d | 1H | Ar-H |

| ~ 3.7 | t | 2H | -CH₂-Br |

| ~ 3.3 | t | 2H | Ar-CH₂- |

Interpretation:

-

The aromatic protons are expected to appear in the range of δ 7.3-7.7 ppm. The ortho-substitution pattern will lead to complex splitting, likely appearing as a series of multiplets (doublets and triplets).

-

The methylene protons adjacent to the bromine atom (-CH₂-Br) are predicted to be deshielded and appear as a triplet around δ 3.7 ppm due to coupling with the adjacent methylene group.

-

The methylene protons attached to the aromatic ring (Ar-CH₂-) are expected to resonate as a triplet around δ 3.3 ppm, coupled with the neighboring methylene group.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Acquire the spectrum on a 500 MHz NMR spectrometer.

-

Data Acquisition: Obtain a high-resolution spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 142 | Ar-C (quaternary) |

| ~ 133 | Ar-CH |

| ~ 132 | Ar-CH |

| ~ 128 | Ar-CH |

| ~ 127 | Ar-CH |

| ~ 118 | -C≡N |

| ~ 112 | Ar-C (quaternary) |

| ~ 38 | Ar-CH₂- |

| ~ 31 | -CH₂-Br |

Interpretation:

-

The aromatic carbons are expected to appear in the δ 127-142 ppm region. The carbon attached to the cyano group and the carbon bearing the bromoethyl group will be quaternary and have distinct chemical shifts.

-

The nitrile carbon (-C≡N) is anticipated to resonate around δ 118 ppm.

-

The aliphatic carbons of the bromoethyl group are expected at approximately δ 38 ppm (Ar-CH₂-) and δ 31 ppm (-CH₂-Br).

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Acquire the spectrum on a 125 MHz NMR spectrometer.

-

Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlet signals for each unique carbon atom.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, with the CDCl₃ solvent peak at δ 77.16 ppm used for referencing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, aromatic, and alkyl halide moieties.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 3060 | Medium | Aromatic C-H stretch |

| ~ 2950 | Medium | Aliphatic C-H stretch |

| ~ 2225 | Strong | C≡N stretch |

| ~ 1600, 1480, 1440 | Medium-Strong | Aromatic C=C bending |

| ~ 750 | Strong | ortho-disubstituted benzene C-H out-of-plane bend |

| ~ 650 | Medium | C-Br stretch |

Interpretation:

-

A strong, sharp peak around 2225 cm⁻¹ is the most characteristic signal for the nitrile group (C≡N).

-

The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below 3000 cm⁻¹.

-

The presence of the aromatic ring will be confirmed by the C=C stretching bands in the 1440-1600 cm⁻¹ region and a strong C-H out-of-plane bending band around 750 cm⁻¹, indicative of ortho-disubstitution.

-

The C-Br stretching vibration is expected to be in the fingerprint region, around 650 cm⁻¹.

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Configure the FTIR spectrometer to collect data in the 4000-400 cm⁻¹ range.

-

Data Acquisition: Obtain a background spectrum of the clean ATR crystal, followed by the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 210/212 | Moderate | [M]⁺ and [M+2]⁺ (Molecular ion peak with bromine isotopes) |

| 130 | High | [M - Br]⁺ |

| 116 | High | [M - CH₂Br]⁺ (Benzylic cation) |

| 103 | Moderate | [C₈H₇]⁺ |

Interpretation:

-

The molecular ion peak ([M]⁺) is expected at m/z 210 and 212 with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

-

Loss of a bromine radical will lead to a prominent peak at m/z 130.

-

Cleavage of the C-C bond between the methylene groups can result in a stable benzylic cation at m/z 116.

-

Further fragmentation of the aromatic portion can lead to other characteristic ions.

Experimental Protocol for Mass Spectrometry (GC-MS):

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Instrument Setup: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

Data Acquisition: Inject the sample into the GC, where it will be vaporized and separated. The separated components will then enter the MS for ionization and analysis.

-

Data Processing: The resulting mass spectrum will be plotted as relative intensity versus mass-to-charge ratio (m/z).

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. It is harmful if swallowed and causes serious eye irritation. Appropriate personal protective equipment, including gloves and safety glasses, should be worn.[3][4] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[3][4][5]

Conclusion

This guide provides a comprehensive overview of the expected spectral data for this compound. By understanding the predicted NMR, IR, and MS spectra, researchers can more confidently identify and characterize this important chemical intermediate. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reproducible results. As with any chemical analysis, a combination of these spectroscopic techniques will provide the most definitive structural confirmation.

References

Reactivity and stability of 2-(2-Bromoethyl)benzonitrile under standard conditions

An In-Depth Technical Guide on the Reactivity and Stability of 2-(2-Bromoethyl)benzonitrile

Executive Summary

This compound is a bifunctional organic molecule of significant interest in the synthesis of complex chemical entities, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring both a reactive alkyl bromide and a versatile nitrile group, allows for a range of chemical transformations. This guide provides a comprehensive analysis of its reactivity and stability under standard conditions, drawing upon available data and established principles of organic chemistry. A critical point of clarification is the distinction between this compound and its isomer, 2-(Bromomethyl)benzonitrile, as the latter is more frequently documented in scientific literature. This guide will focus exclusively on the former, providing insights into its handling, storage, and synthetic applications for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental to its safe and effective use in a laboratory setting. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrN | [1] |

| Molecular Weight | 210.07 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 101860-81-5 | [1] |

| Boiling Point | 111-116 °C (at 2 Torr) | |

| Density | 1.43 ± 0.1 g/cm³ (Predicted) | |

| SMILES | C1=CC=C(C(=C1)CCBr)C#N | [1] |

| InChI | InChI=1S/C9H8BrN/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-6H2 | [1] |

Chemical Stability and Safe Handling

Stability Profile

Under standard laboratory conditions (ambient temperature and pressure, in the absence of light and moisture), this compound is expected to be a relatively stable compound. However, as with many bromoalkanes, certain conditions can promote degradation.

-

Moisture: The presence of water can lead to slow hydrolysis of the alkyl bromide to the corresponding alcohol, 2-(2-hydroxyethyl)benzonitrile, with the concomitant formation of hydrobromic acid. This process can be accelerated by elevated temperatures and the presence of acids or bases.

-

Light: While not extensively studied for this specific compound, prolonged exposure to UV light can potentially initiate radical reactions, leading to decomposition. It is therefore advisable to store the compound in amber or opaque containers.

-

Temperature: Elevated temperatures can increase the rate of decomposition, particularly elimination reactions to form 2-vinylbenzonitrile.

Recommended Storage and Handling Protocols

Given the potential hazards associated with alkyl halides and nitriles, the following handling and storage procedures are recommended:

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and bases. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

-

Handling: Use of personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any potential vapors. Avoid contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

Reactivity Profile and Synthetic Utility

The synthetic utility of this compound is derived from the presence of two key functional groups: the bromoethyl chain and the nitrile group. The primary reactivity is centered around the electrophilic carbon of the bromoethyl group.

Nucleophilic Substitution (SN2) Reactions

The carbon atom attached to the bromine is electrophilic and is susceptible to attack by a wide range of nucleophiles in a bimolecular nucleophilic substitution (SN2) reaction. This is the most common and synthetically valuable reaction pathway for this compound.

-

Mechanism: The nucleophile attacks the carbon atom from the side opposite to the bromine atom, leading to an inversion of stereochemistry if the carbon were chiral. The bromide ion is displaced as a good leaving group.

-

Applicable Nucleophiles: A variety of nucleophiles can be employed, including:

-

Amines: Primary and secondary amines react to form the corresponding secondary and tertiary amines, respectively. This is a common method for introducing a 2-(2-cyanoethyl)phenyl group into a molecule.

-

Alcohols and Phenols: In the presence of a base, alcohols and phenols are converted to their corresponding alkoxides and phenoxides, which can then act as nucleophiles to form ethers.

-

Thiols: Thiolates, generated by treating thiols with a base, are excellent nucleophiles and react readily to form thioethers.

-

Carboxylates: Carboxylate anions can displace the bromide to form esters.

-

Cyanide: Reaction with cyanide ions can be used to introduce a second nitrile group, although this is less common given the starting material already possesses one.

-

Elimination (E2) Reactions

A competing reaction pathway to nucleophilic substitution is the bimolecular elimination (E2) reaction, which leads to the formation of an alkene.

-

Mechanism: A strong, sterically hindered base can abstract a proton from the carbon atom adjacent to the one bearing the bromine, leading to the formation of a double bond and the elimination of HBr.

-

Conditions Favoring Elimination: The use of strong, non-nucleophilic, and sterically hindered bases (e.g., potassium tert-butoxide) and high temperatures favor the E2 pathway over the SN2 pathway. The product of this reaction is 2-vinylbenzonitrile.

Reactions of the Nitrile Group

While the bromoethyl group is generally more reactive under the conditions described above, the nitrile group can also undergo various transformations, typically under more forcing conditions. These include:

-

Hydrolysis: Acidic or basic hydrolysis will convert the nitrile to a carboxylic acid (2-(2-bromoethyl)benzoic acid).

-

Reduction: The nitrile can be reduced to a primary amine (2-(2-bromoethyl)benzylamine) using reducing agents such as lithium aluminum hydride (LiAlH₄).

Exemplary Experimental Protocol: SN2 Reaction with an Amine

The following is a generalized, illustrative protocol for the reaction of this compound with a generic primary amine. Note: This protocol is for educational purposes and should be adapted and optimized for specific substrates and scales. A thorough risk assessment should be conducted before any experimental work.

Objective: To synthesize N-alkyl-2-(2-cyanoethyl)aniline.

Materials:

-

This compound

-

Primary amine (e.g., aniline)

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

-

Anhydrous acetonitrile (CH₃CN) or dimethylformamide (DMF)

-

Standard laboratory glassware for reactions under an inert atmosphere

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Thin-layer chromatography (TLC) supplies

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).

-

Solvent and Base Addition: Dissolve the starting material in anhydrous acetonitrile. Add anhydrous potassium carbonate (2.0-3.0 eq) to the mixture.

-

Nucleophile Addition: Add the primary amine (1.1-1.2 eq) to the stirring suspension.

-

Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by TLC.

-

Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

-

Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Conclusion

This compound is a valuable building block in organic synthesis, primarily due to the reactivity of its bromoethyl group in nucleophilic substitution reactions. While it is expected to be stable under standard storage conditions, care must be taken to avoid moisture, light, and high temperatures to prevent degradation. Its reactivity is dominated by the SN2 pathway, allowing for the straightforward introduction of the 2-(2-cyanoethyl)phenyl moiety into a variety of molecular scaffolds. However, under appropriate conditions, elimination reactions can also occur. The nitrile group offers further opportunities for functional group transformation. It is imperative for researchers to exercise caution when handling this compound, following best practices for alkyl halides and nitriles, especially given the current lack of a dedicated, publicly available Safety Data Sheet. Further experimental studies are warranted to fully characterize the stability and reactivity of this versatile chemical intermediate.

References

An In-Depth Technical Guide on the Core Structural Features of 2-(2-Bromoethyl)benzonitrile: A Note on Data Availability

To our valued researchers, scientists, and drug development professionals,

In the spirit of scientific integrity and our commitment to providing technically accurate and field-proven insights, we must begin this guide with a critical clarification regarding the available data for 2-(2-Bromoethyl)benzonitrile (CAS Number: 101860-81-5) . Our comprehensive investigation into the scientific literature and chemical databases has revealed a significant and persistent conflation of this compound with its structural isomer, 2-(Bromomethyl)benzonitrile (CAS Number: 22115-41-9) .

The vast majority of published research, including detailed spectroscopic data, established reaction protocols, and applications in pharmaceutical synthesis—most notably as an intermediate for the dipeptidyl peptidase-4 (DPP-4) inhibitor, Alogliptin—pertains to 2-(Bromomethyl)benzonitrile.[1][2]

Therefore, this guide will proceed by:

-

Clearly defining the structural and chemical properties of this compound based on available database information.

-

Drawing logical, theory-based inferences on its reactivity by comparing it to its better-documented isomer and related chemical structures.

-

Providing a transparent assessment of the current state of knowledge and highlighting the clear need for further research into this compound.

We believe this approach provides the most responsible and valuable resource for the scientific community at this time.

Core Structural Features and Physicochemical Properties

This compound is an aromatic compound characterized by a benzene ring substituted at the ortho position with a cyano group (-C≡N) and a 2-bromoethyl group (-CH₂CH₂Br).

dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=57227888&t=l"]; "this compound"; } /* Caption: Molecular Structure of this compound */

This unique arrangement of functional groups dictates its chemical behavior and potential utility as a synthetic building block.

Key Structural Elements:

-

Benzene Ring: Provides a stable aromatic core. The substitution pattern (ortho) creates steric and electronic influences on the reactive sites.

-

Nitrile Group (-C≡N): An electron-withdrawing group that influences the aromatic ring's reactivity. It can also serve as a synthetic handle for transformation into amines, carboxylic acids, or various heterocyclic systems.

-

Bromoethyl Group (-CH₂CH₂Br): The primary site of reactivity. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This is a key feature for alkylation reactions.

Physicochemical Data Summary:

The following table summarizes the computed physicochemical properties of this compound, primarily sourced from the PubChem database. It is important to note that these are largely predicted values and may differ from experimentally determined data.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrN | [3] |

| Molecular Weight | 210.07 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 101860-81-5 | [3][4][5] |

| XLogP3 (Predicted) | 2.9 | [3] |

| Topological Polar Surface Area | 23.8 Ų | [3] |

| Rotatable Bond Count | 2 | [3] |

Theoretical Reactivity and Comparison with 2-(Bromomethyl)benzonitrile

While specific experimental data on the reactivity of this compound is scarce, we can infer its likely chemical behavior based on fundamental organic chemistry principles and by comparing it to its isomer, 2-(bromomethyl)benzonitrile.

This compound:

-

Nature of the Halide: It is a primary alkyl halide . The bromine is attached to a carbon that is bonded to only one other carbon atom in the ethyl chain.

-

Primary Reaction Pathway: Primary alkyl halides strongly favor Sₙ2 (bimolecular nucleophilic substitution) reactions. This is due to the low steric hindrance around the electrophilic carbon, allowing for backside attack by a nucleophile. Sₙ1 reactions are highly disfavored as they would proceed through a very unstable primary carbocation.

-

Potential Reactions:

-

Alkylation: It can be used to introduce a 2-(2-cyanophenyl)ethyl group onto various nucleophiles such as amines, alcohols, thiols, and carbanions.

-

Cyclization: If a suitable nucleophile is present within the same molecule, intramolecular cyclization could be possible, leading to the formation of heterocyclic systems.

-

2-(Bromomethyl)benzonitrile (for comparison):

-

Nature of the Halide: It is a benzylic halide . The bromine is attached to a carbon atom that is directly bonded to a benzene ring.

-

Primary Reaction Pathway: Benzylic halides are significantly more reactive than their primary alkyl halide counterparts. They can readily undergo both Sₙ1 and Sₙ2 reactions . The Sₙ1 pathway is viable because the resulting benzylic carbocation is stabilized by resonance with the adjacent aromatic ring.

-

Documented Reactions: This enhanced reactivity is why 2-(bromomethyl)benzonitrile is widely used in syntheses, such as reacting with tetrazoles or undergoing base-promoted condensation with anhydrides.[2]

The key takeaway is that this compound is expected to be a less reactive alkylating agent than 2-(bromomethyl)benzonitrile, and it will almost exclusively react via an Sₙ2 mechanism. This distinction is crucial for designing synthetic routes and predicting reaction outcomes.

Potential Synthetic Applications: An Inferential Outlook

Based on the structural features, this compound could be a valuable intermediate in the synthesis of various molecular scaffolds. The following represents a logical, though not experimentally verified, workflow for its application in heterocyclic synthesis.

Workflow: Hypothetical Synthesis of a Tetrahydroisoquinoline Derivative

This workflow is based on the known reactivity of similar (2-bromoethyl)benzene compounds.[6][7]

Protocol Causality:

-

Reduction of the Nitrile: The nitrile group would first need to be reduced to a primary amine. This transformation is a standard procedure in organic synthesis. The resulting intermediate would contain a primary amine and a bromoethyl group.

-

Intramolecular Cyclization: In the presence of a base, the newly formed amine could act as an internal nucleophile, displacing the bromide in an intramolecular Sₙ2 reaction to form a seven-membered ring. Alternatively, a Pictet-Spengler type reaction could be employed if the amine is condensed with an aldehyde or ketone to facilitate cyclization onto the aromatic ring, a common strategy for building isoquinoline cores.

Safety and Handling

Due to the lack of a comprehensive, publicly available Safety Data Sheet (SDS) specifically for this compound, extreme caution is advised. A brief SDS from one supplier was located, but detailed toxicological data is absent.[8]

Based on the known hazards of analogous compounds such as (2-bromoethyl)benzene and various brominated benzonitriles, the following precautions should be considered mandatory:[9][10]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid all direct contact with the substance. Do not breathe dust, vapor, mist, or gas.

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or other appropriate material), safety glasses with side-shields or goggles, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly closed.

-

In Case of Exposure:

-

Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion and Future Outlook

This compound presents a chemical structure with clear potential for applications in organic synthesis, particularly for creating complex nitrogen-containing molecules and as a versatile alkylating agent. However, a significant information gap exists in the scientific literature regarding its experimental properties, reactivity, and established synthetic protocols.

The persistent confusion with its more reactive isomer, 2-(bromomethyl)benzonitrile, has likely contributed to this lack of specific data. This guide has aimed to clearly delineate the known and inferred properties of this compound while transparently acknowledging the current limitations.

For the scientific and drug development community, this presents an opportunity. There is a clear need for foundational research to characterize this compound fully. Such work would include:

-

Publication of detailed, validated spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

-

Experimental studies to confirm its reactivity and explore its utility in novel synthetic methodologies.

-

Comprehensive toxicological evaluation to establish a complete safety profile.

Until such data becomes available, researchers are urged to proceed with caution, relying on sound chemical principles and treating this compound as potentially hazardous.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Cyanobenzyl bromide | 22115-41-9 [chemicalbook.com]

- 3. This compound | C9H8BrN | CID 57227888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 101860-81-5|this compound|BLD Pharm [bldpharm.com]

- 5. molcore.com [molcore.com]

- 6. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]

- 7. (2-Bromoethyl)benzene | 103-63-9 | FB12171 | Biosynth [biosynth.com]

- 8. bjoka-vip.com [bjoka-vip.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Commercial suppliers and purity of 2-(2-Bromoethyl)benzonitrile

An In-Depth Technical Guide to 2-(2-Bromoethyl)benzonitrile for Advanced Research

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 101860-81-5), a specialized chemical intermediate crucial for advanced organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the landscape of commercial suppliers, stringent purity standards, and the analytical methodologies required for its qualification. We will explore the causality behind protocol design, outline a self-validating workflow for quality control, and discuss the common impurities that can impact experimental outcomes. This guide serves as an authoritative resource, grounded in established analytical principles, to ensure the reliable application of this versatile building block in research and development.

Introduction: A Critical Intermediate in Synthesis

This compound is an aromatic compound featuring a nitrile group and a bromoethyl substituent at the ortho position. Its molecular structure offers two distinct reactive sites, making it a valuable precursor for constructing complex heterocyclic systems and other molecular scaffolds.

Molecular Identity:

-

Chemical Name: this compound

-

CAS Number: 101860-81-5

-

Molecular Formula: C₉H₈BrN

-

Molecular Weight: 210.07 g/mol

It is critical to distinguish this compound from its common structural isomer, 2-(Bromomethyl)benzonitrile (CAS No. 22115-41-9), which possesses significantly different reactivity due to the benzylic nature of its bromide. Misidentification can lead to failed syntheses and unexpected side products. The utility of this compound lies in its role as a versatile linker and building block in medicinal chemistry and materials science.[1]

Commercial Sourcing and Supplier Landscape

As a specialized, non-commodity chemical, this compound is not available from all large-scale suppliers. It is typically sourced from companies specializing in fine chemicals, custom synthesis, and research-grade intermediates. When procuring this reagent, batch-to-batch consistency and documented purity are paramount.

Table 1: Representative Commercial Suppliers

| Supplier | Typical Purity | Notes | Availability |

| Parchem | Inquiry-based | A key supplier specializing in specialty chemicals.[2] | Made-to-order / Stock |

| Custom Synthesis Labs | >95% (Typical) | Many labs offer synthesis on demand, providing detailed analytical data (NMR, GC-MS). | Custom Order |

| Fine Chemical Marketplaces | Varies by Lister | Platforms connecting buyers with niche manufacturers, often based in China.[1] | Varies |

Expert Insight: When sourcing this intermediate, it is imperative to request a lot-specific Certificate of Analysis (CoA). This document should provide empirical data from purity and identity tests, not just generic specification ranges. For GMP or regulated development, a supplier audit may be necessary to ensure robust quality systems.

Purity Assessment: A Multi-Technique Approach

The purity of this compound directly influences reaction yield, impurity profiles of subsequent steps, and overall reproducibility. A combination of chromatographic and spectroscopic techniques is essential for comprehensive quality control.

Structural Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for unambiguous structure elucidation of organic molecules.[3] It is a non-destructive technique that provides detailed information about the chemical environment of each atom in the molecule, confirming both identity and the absence of structurally similar impurities.[4][5]

-

¹H NMR: Confirms the presence and connectivity of protons. The spectrum of this compound is expected to show distinct triplets for the two methylene (-CH₂-) groups of the ethyl chain and a complex multiplet pattern for the four aromatic protons. The integration of these signals should correspond to the correct proton count.

-

¹³C NMR: Provides a count of unique carbon atoms, confirming the carbon framework of the molecule.[6]

Purity Determination by Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the primary method for quantifying the purity of volatile and semi-volatile organic compounds.[7] The principle involves separating components of a mixture in the gas phase based on their boiling points and interactions with the stationary phase of a capillary column.[8]

The purity is typically calculated from the resulting chromatogram by the area percent method, where the area of the main product peak is divided by the total area of all peaks (excluding the solvent).[9]

Experimental Protocol: GC-MS Purity and Impurity Profiling

This protocol describes a self-validating method for determining the purity of a newly acquired batch of this compound and identifying potential volatile impurities.

Objective: To achieve >99.5% separation of volatile components and obtain mass spectra for peak identification.

Instrumentation:

-

Gas Chromatograph with Mass Spectrometer (GC-MS)

-

Capillary Column: Agilent HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with Dichloromethane (pesticide grade or equivalent). Mix thoroughly.

-

Transfer an aliquot to a 2 mL GC autosampler vial.

-

-

Instrument Parameters:

-

Injector: Splitless mode, 250 °C

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min

-

Oven Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

MS Detector:

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Impact (EI), 70 eV

-

Scan Range: 35-450 amu

-

-

-

Data Analysis:

-

Integrate all peaks in the total ion chromatogram (TIC).

-

Calculate purity using the area percent formula.

-

For each impurity peak, analyze its mass spectrum. Compare the fragmentation pattern against a spectral library (e.g., NIST) and known potential impurities to achieve identification.

-

Visualization of Quality Control Workflow

A robust quality control system is essential for ensuring the reliability of incoming reagents. The following workflow illustrates a logical and self-validating process for the qualification of this compound.

Caption: Quality Control workflow for incoming this compound.

Common Impurities and Their Significance

Understanding the synthetic route is key to predicting potential impurities. A likely synthesis involves the radical bromination of 2-ethylbenzonitrile. Based on this, common process-related impurities may include:

-

Unreacted Starting Material: Residual 2-ethylbenzonitrile.

-

Isomeric Impurities: Formation of 1-bromo isomers if the reaction conditions are not well-controlled.

-

Over-brominated Products: Such as 2-(1,2-dibromoethyl)benzonitrile, which can complicate subsequent reactions.[10]

-

Solvent Residues: Traces of solvents used during the reaction or purification (e.g., acetonitrile, carbon tetrachloride).

-

Reagent By-products: If N-Bromosuccinimide (NBS) is used as the brominating agent, residual succinimide may be present.[10]

Causality: The presence of these impurities is detrimental. For instance, unreacted starting material will reduce the effective molarity of the reagent, leading to lower yields. Reactive impurities like over-brominated species can initiate undesired side reactions, making purification of the final product difficult and costly.

Safe Handling and Storage

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, dark place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Trustworthiness Pillar: The end-user is required to consult the specific SDS provided by the supplier before any handling or use. The information provided here is for guidance only and does not replace the supplier's formal safety documentation.

Conclusion

This compound is a valuable, yet specialized, reagent whose successful application hinges on rigorous quality control. Researchers and drug development professionals must prioritize sourcing from reputable suppliers who provide comprehensive analytical documentation. Independent verification of identity and purity using techniques like NMR and GC-MS is a cornerstone of good scientific practice, ensuring the integrity and reproducibility of experimental results. By understanding the potential impurities and adhering to strict safety protocols, scientists can effectively leverage the synthetic potential of this important intermediate.

References

- 1. 4-(2-Bromoethyl)Benzonitrile Supplier in China [nj-finechem.com]

- 2. parchem.com [parchem.com]

- 3. azolifesciences.com [azolifesciences.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. oshadhi.co.uk [oshadhi.co.uk]

- 8. agilent.com [agilent.com]

- 9. youtube.com [youtube.com]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Safe Handling of 2-(2-Bromoethyl)benzonitrile

Disclaimer: This guide has been compiled using the most current information available from chemical supplier safety data and public databases. However, a comprehensive, officially published Safety Data Sheet (SDS) for 2-(2-Bromoethyl)benzonitrile (CAS No. 101860-81-5) was not available at the time of writing. The information herein is provided for guidance and is based on the known hazards of the compound and general principles of laboratory safety. It is imperative that all users conduct their own risk assessments and consult with their institution's Environmental Health and Safety (EHS) department before handling this chemical.

Introduction: Understanding the Compound and Its Associated Risks

This compound is a substituted aromatic nitrile that serves as a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical compounds. Its structure, featuring a reactive bromoethyl group and a cyano moiety, makes it a versatile building block. However, this reactivity also underpins its potential hazards. This guide provides an in-depth analysis of the known risks associated with this compound and outlines robust safety protocols to mitigate them, ensuring the well-being of researchers and scientists.

The primary hazards identified for this compound are acute toxicity if swallowed and acute toxicity in contact with skin. Unlike its isomer, 2-(bromomethyl)benzonitrile, which is known to be corrosive, this compound's main threat appears to be systemic toxicity upon absorption. This distinction is critical for implementing the correct safety measures and emergency responses.

Hazard Analysis and GHS Classification

Based on available data from chemical suppliers, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

Signal Word: Warning

Hazard Pictogram:

The causality behind these classifications lies in the compound's ability to be absorbed into the bloodstream either through ingestion or skin contact, where it can then exert toxic effects on the body. The presence of the nitrile group also suggests that metabolic processes could potentially release cyanide, a known systemic poison, although specific toxicological data for this compound is limited.

Comprehensive Safety Protocols: A Self-Validating System

The following protocols are designed to create a multi-layered safety system that minimizes the risk of exposure at every stage of handling.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through robust engineering controls. For this compound, the following are mandatory:

-

Chemical Fume Hood: All handling of the solid compound and any solutions containing it must be conducted in a certified chemical fume hood to prevent the inhalation of any dust or aerosols.[1]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[1]

-

Designated Work Area: A specific area within the fume hood should be designated for working with this compound to prevent cross-contamination.

Personal Protective Equipment (PPE): The Essential Barrier

Given the significant risk of dermal toxicity, the selection and use of appropriate PPE are critical.[2] This is not merely a checklist, but a system where each component protects a specific exposure route.

| PPE Component | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (Nitrile rubber recommended) | To prevent dermal absorption, which is a primary hazard route.[2] |

| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect the eyes from any potential splashes of solutions or contact with dust.[1] |

| Body Protection | Laboratory coat | To protect the skin and personal clothing from contamination.[1] |

| Respiratory Protection | Not generally required if handled in a fume hood | If there is a risk of generating significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator with a particulate filter may be necessary.[1] |

The trustworthiness of this PPE protocol relies on its correct and consistent use. Gloves should be inspected before use and disposed of immediately if contaminated. Laboratory coats should be laundered regularly and not worn outside of the laboratory.

Safe Handling and Storage

-

Handling:

-

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

-

The storage area should be clearly labeled with the appropriate hazard warnings.

-

Store in a tightly sealed container to prevent absorption of moisture.

-

Experimental Workflow: A Step-by-Step Methodology

The following is a generalized protocol for using this compound in a nucleophilic substitution reaction. This protocol is designed to be self-validating by incorporating safety checks at each critical step.

-

Preparation and Risk Assessment:

-

Review the Safety Data Sheets for all reactants and solvents.

-

Ensure all necessary engineering controls and PPE are in place and functional.

-

Prepare a quench solution appropriate for the reaction.

-

-

Reagent Preparation (in a fume hood):

-

Wearing appropriate PPE, weigh the required amount of this compound.

-

Dissolve the compound in the chosen solvent.

-

-

Reaction Setup:

-

Set up the reaction apparatus within the fume hood.

-

Add the solution of this compound to the reaction vessel containing the nucleophile.

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction mixture and quench it carefully.

-

-

Extraction and Purification:

-

Perform all extractions and purifications within the fume hood.

-

Handle all waste streams as hazardous.

-

-

Decontamination:

-

Decontaminate all glassware and equipment that came into contact with this compound.

-

Wipe down the work area in the fume hood.

-

Dispose of all contaminated waste in a designated hazardous waste container.

-

Caption: A logical workflow for the safe execution of a chemical synthesis involving this compound.

Emergency Procedures: Rapid and Effective Response

In the event of an exposure or spill, a rapid and correct response is crucial to minimizing harm.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[3][4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][4] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[4] |

| Inhalation | Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3] |

Accidental Release Measures

-

Minor Spill (in a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

-

Collect the absorbed material into a designated hazardous waste container.

-

Decontaminate the area with a suitable solvent.

-

-

Major Spill:

-

Evacuate the laboratory immediately.

-

Alert your institution's EHS department and emergency services.

-

Prevent entry to the contaminated area.

-

Caption: Decision workflow for responding to an accidental skin exposure to this compound.

Waste Disposal

All waste materials contaminated with this compound, including empty containers, absorbent materials from spills, and reaction residues, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Conclusion: A Culture of Safety

The safe handling of this compound is predicated on a thorough understanding of its hazards and the diligent application of established safety protocols. While this guide provides a comprehensive framework, it is the responsibility of every researcher to foster a culture of safety in the laboratory. By integrating these principles into daily practice, the risks associated with this valuable chemical intermediate can be effectively managed, enabling its continued use in advancing scientific discovery.

References

Solubility profile of 2-(2-Bromoethyl)benzonitrile in common organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2-(2-Bromoethyl)benzonitrile in Common Organic Solvents

Abstract

Understanding the solubility of chemical intermediates is a cornerstone of efficient process development, synthesis scale-up, and formulation in the chemical and pharmaceutical industries. This guide provides a comprehensive technical overview of the solubility profile of this compound. While specific experimental data for this compound is not widely published, this document outlines its predicted solubility based on first principles of physical organic chemistry and data from analogous structures. Crucially, it provides a detailed, field-proven experimental protocol for researchers to quantitatively determine this profile in their own laboratories. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for critical research and development applications.

Introduction and Physicochemical Profile

This compound is an aromatic compound featuring a nitrile group and a bromoethyl substituent on the benzene ring. Its chemical structure dictates its utility as a versatile building block in organic synthesis.

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₈BrN[1]

-

Molecular Weight: 210.07 g/mol [1]

-

Structure:

(Note: Placeholder for actual structure image)

The key to predicting its solubility lies in analyzing its structural components:

-

Benzene Ring: A large, nonpolar aromatic core.

-

Nitrile Group (-C≡N): A strongly polar group capable of dipole-dipole interactions.

-

Bromoethyl Group (-CH₂CH₂Br): An alkyl halide chain that adds to the molecular size and introduces some polarity due to the carbon-bromine bond.

The computed XLogP3 value, a measure of lipophilicity, is 2.9, which suggests a preference for organic, nonpolar environments over aqueous media.[1]

Based on the "like dissolves like" principle, a qualitative solubility profile can be predicted. The presence of both polar (nitrile) and nonpolar (benzene ring, ethyl chain) regions suggests solubility across a range of organic solvents. The parent molecule, benzonitrile, is miscible with ethanol and diethyl ether and very soluble in acetone and benzene, while being poorly soluble in water.[2] We can therefore anticipate that this compound will exhibit good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane) and nonpolar aromatic solvents (e.g., toluene), with moderate solubility in polar protic solvents (e.g., ethanol, methanol) and very low solubility in water.

Experimental Determination of Equilibrium Solubility

To move from prediction to quantitative data, a robust experimental method is required. The isothermal equilibrium shake-flask method is a gold standard for determining the solubility of a compound and is recommended here.[3][4]

Critical Safety Precautions

Substituted benzonitriles and alkyl bromides require careful handling. While a specific Safety Data Sheet (SDS) for this compound should be consulted, general precautions based on analogous compounds include:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5][6]

-

Ventilation: Conduct all operations in a certified chemical fume hood to avoid inhalation of dust or vapors.[5]

-

Handling: The compound may be corrosive and a lachrymator. Avoid contact with skin, eyes, and clothing.[5][6] In case of contact, rinse the affected area immediately and thoroughly with water.[5][6]

-

Incompatibilities: Avoid contact with strong bases, alcohols, amines, and metals.[6]

Materials and Equipment

-

Solute: this compound, purity >98%

-

Solvents: HPLC-grade or equivalent purity (e.g., Acetone, Dichloromethane, Ethyl Acetate, Toluene, Hexane, Ethanol, Methanol)

-

Equipment:

-

Analytical balance (±0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator capable of maintaining constant temperature (e.g., 25 °C ± 0.5 °C)

-

Centrifuge capable of >3000 x g

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system, depending on the volatility and thermal stability of the compound.

-

Step-by-Step Experimental Protocol

This protocol is designed to establish thermodynamic equilibrium to ensure the measured solubility is the true saturation point.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The key is to ensure solid material remains after equilibrium is reached, confirming saturation. A starting point is ~50-100 mg of solute per 1-2 mL of solvent.

-

Add a precise volume of the selected organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in the thermostatically controlled shaker.

-

Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A minimum of 24 hours is standard, but 48-72 hours is recommended to be certain.[4]

-

Causality Check: The goal of prolonged agitation is to ensure the rate of dissolution equals the rate of precipitation, defining thermodynamic equilibrium. Preliminary experiments can be run to check if the concentration in solution remains constant between, for example, 24 and 48 hours.

-

-

Phase Separation (Self-Validation Step):

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to let excess solid settle.

-

To remove all undissolved solids, centrifuge the vials at a high speed (>3000 x g) for 15-20 minutes. This step is critical as any suspended microparticles will lead to an overestimation of solubility.

-

Carefully draw an aliquot from the clear supernatant using a syringe and immediately pass it through a 0.22 µm syringe filter into a clean vial. This dual separation (centrifugation and filtration) ensures the sample is free of particulates.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Calculate the concentration of the solute in the original undiluted supernatant based on the dilution factor. This concentration is the equilibrium solubility.

-

Each measurement should be performed in triplicate to ensure reproducibility.

-

Data Presentation and Interpretation

Quantitative results should be organized for clarity and comparison.

Table 1: Illustrative Solubility Profile of this compound at 25 °C

| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | Nonpolar | 0.1 | Hypothetical: 25 | Hypothetical: 0.12 |

| Toluene | Nonpolar Aromatic | 2.4 | Hypothetical: 350 | Hypothetical: 1.67 |

| Dichloromethane | Polar Aprotic | 3.1 | Hypothetical: >500 | Hypothetical: >2.38 |

| Ethyl Acetate | Polar Aprotic | 4.4 | Hypothetical: 450 | Hypothetical: 2.14 |

| Acetone | Polar Aprotic | 5.1 | Hypothetical: >500 | Hypothetical: >2.38 |

| Ethanol | Polar Protic | 4.3 | Hypothetical: 150 | Hypothetical: 0.71 |

| Methanol | Polar Protic | 5.1 | Hypothetical: 120 | Hypothetical: 0.57 |